7-Methoxyflavone is a natural product found in Conchocarpus heterophyllus, Pimelea simplex, and other organisms with data available.
7-Methoxyflavone
CAS No.: 22395-22-8
Cat. No.: VC21346193
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22395-22-8 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 7-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |
Standard InChI Key | QKNDCRMJDZLFEG-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Chemical Structure and Classification
7-Methoxyflavone (CAS No. 22395-22-8) is classified as a member of flavonoids and an ether according to the Chemical Entities of Biological Interest (ChEBI) database . The compound features a basic flavone structure with a methoxy group (-OCH3) at the 7-position. Its molecular formula is C16H12O3 with a molecular weight of 252.26 . The compound is also known by several synonyms including 7-methoxy-2-phenyl-chromone and 7-methoxy-2-phenylchromen-4-one .
Physical and Chemical Properties
7-Methoxyflavone possesses distinct physical and chemical properties that influence its biological activity and applications. The compound typically appears as a white to light yellow powder or crystalline substance with specific melting and boiling points .
Table 1: Physical and Chemical Properties of 7-Methoxyflavone
Property | Value |
---|---|
Melting point | 110-112 °C (literature) |
Boiling point | 421.2±45.0 °C (Predicted) |
Density | 1.240±0.06 g/cm³ (20 °C, 760 Torr) |
LogP | 3.470 (estimated) |
Form | Powder to crystal |
Color | White to light yellow |
Molecular Weight | 252.26 |
Solubility Profile
The solubility characteristics of 7-Methoxyflavone are important considerations for both research applications and potential therapeutic formulations.
Table 2: Solubility of 7-Methoxyflavone in Various Solvents
Solvent | Solubility |
---|---|
Dimethylformamide (DMF) | 30 mg/ml |
Dimethyl sulfoxide (DMSO) | 15 mg/ml |
Ethanol | 5 mg/ml |
7-Methoxyflavone should be stored sealed in dry conditions at room temperature to maintain stability .
Biological Activities and Mechanisms
Aromatase Inhibition
One of the most significant biological activities of 7-Methoxyflavone is its potent aromatase inhibition. The compound binds reversibly with aromatase, an enzyme that catalyzes the conversion of androgens (testosterone) to estrogens . Research has demonstrated that 7-Methoxyflavone inhibits aromatase with an IC50 value of 1.9 μM in cell-free assays, indicating strong potency .
Anti-inflammatory and Immunomodulatory Effects
7-Methoxyflavone has demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production, reducing it by 17.74% in RAW 264.7 macrophages at a concentration of 20 μM . This suggests potential anti-inflammatory properties that could be valuable for therapeutic applications.
Receptor Activation
Studies have shown that 7-Methoxyflavone activates androgen and/or glucocorticoid receptor transcriptional activity in reporter assays . This receptor interaction may contribute to its hormonal effects and potential therapeutic applications.
Antinociceptive Properties
Research has demonstrated that 7-Methoxyflavone possesses antinociceptive effects in animal models. Specifically, it has shown efficacy in the acetic acid-induced writhing test in mice with an ED50 value of 82.5 μmol/kg . These findings suggest potential applications in pain management.
Research Findings and Transformations
Microbial Transformations
Research has investigated the microbial transformations of 7-Methoxyflavone and related compounds. One study demonstrated the biotransformation of 7-methoxyflavanone into two products: (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone .
The transformation yields were relatively low, with (+)-2,4-trans-7-methoxyflavan-4-ol produced at 4.9% yield (4.9 mg/100 mg of substrate) and 4'-hydroxy-7-methoxyflavone at 2.3% yield (2.3 mg/100 mg of substrate) after 9 days of biotransformation .
Spectroscopic Properties
The spectroscopic properties of 7-Methoxyflavone and its derivatives provide important information for identification and characterization in research settings.
Table 3: UV-Vis Spectroscopic Properties of 7-Methoxyflavone and Related Compounds
Compound | 1st band | 2nd band | 3rd band | |||
---|---|---|---|---|---|---|
λ max [nm] | log ε | λ max [nm] | log ε | λ max [nm] | log ε | |
7-Methoxyflavanone | 235 | 4.18 | 273 | 4.19 | 310 | 3.89 |
4'-Hydroxy-7-methoxyflavone | 234 | 4.37 | 276 | 4.58 | 309 | 4.29 |
This data indicates that 4'-Hydroxy-7-methoxyflavone demonstrates higher molar absorption coefficient values compared to 7-Methoxyflavanone, particularly in the second and third absorption bands .
Antioxidant Properties
Research has evaluated the antioxidant activity of 7-Methoxyflavone and its derivatives using DPPH radical scavenging assays. The IC50 values (concentration required to reduce the initial DPPH concentration by 50%) provide a measure of antioxidant potency.
Table 4: Antioxidant Activity (DPPH Radical Scavenging) of 7-Methoxyflavone and Derivatives
Compound | IC50 (± SD) [μM] |
---|---|
7-Methoxyflavanone | 9.50 (± 0.03) |
4'-Hydroxy-7-methoxyflavone | 7.66 (± 0.05) |
2,4-trans-7-Methoxyflavan-4-ol | 8.42 (± 0.06) |
The data indicates that hydroxylation at the 4' position, as seen in 4'-Hydroxy-7-methoxyflavone, enhances antioxidant activity compared to the parent compound .
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